molecular formula C130H182N34O43S2 B13904147 MOG (89-113), human

MOG (89-113), human

Cat. No.: B13904147
M. Wt: 2973.2 g/mol
InChI Key: OZZREEJGIZDAQJ-JPGBTOIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MOG (89-113), human, is a peptide fragment derived from the human myelin oligodendrocyte glycoprotein. This peptide sequence is found in residues 89 to 113 of the human myelin oligodendrocyte glycoprotein. It is known for its role in neuroscience research, particularly in studies related to multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MOG (89-113), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .

Chemical Reactions Analysis

Types of Reactions

MOG (89-113), human, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA (trifluoroacetic acid)

    Cleavage Reagents: TFA, scavengers like water, TIS (triisopropylsilane)

Major Products Formed

The primary product formed is the MOG (89-113) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

MOG (89-113), human, is extensively used in neuroscience research, particularly in the study of multiple sclerosis. It serves as an epitope for inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which is a widely used model for studying multiple sclerosis. The peptide is also used to study the immune response to myelin oligodendrocyte glycoprotein and to develop potential therapeutic strategies for demyelinating diseases .

Mechanism of Action

MOG (89-113), human, exerts its effects by acting as an epitope recognized by the immune system. In the context of multiple sclerosis research, it is used to induce an autoimmune response in animal models. The peptide binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, which then present the epitope to T cells. This interaction triggers an immune response that targets myelin, leading to demyelination and neurological symptoms .

Comparison with Similar Compounds

Similar Compounds

    MOG (35-55): Another peptide fragment of myelin oligodendrocyte glycoprotein used in multiple sclerosis research.

    PLP (139-151): A peptide fragment of proteolipid protein used in similar studies.

Uniqueness

MOG (89-113), human, is unique due to its specific sequence and its role as an HLA-DR2 restricted epitope. This makes it particularly useful for studying the immune response in the context of multiple sclerosis, especially in individuals with the HLA-DR2 haplotype .

Properties

Molecular Formula

C130H182N34O43S2

Molecular Weight

2973.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C130H182N34O43S2/c1-65(2)49-92(128(206)207)160-114(192)82(39-44-102(178)179)151-115(193)83(45-48-209-6)146-107(185)67(4)143-106(184)66(3)144-110(188)80(37-42-100(174)175)149-113(191)81(38-43-101(176)177)150-112(190)79(35-40-96(132)169)152-117(195)88(54-73-31-33-75(168)34-32-73)155-124(202)93(61-165)162-120(198)89(55-74-58-137-64-142-74)157-122(200)91(57-104(182)183)158-111(189)77(30-20-47-139-130(135)136)147-116(194)86(52-71-25-15-9-16-26-71)154-118(196)87(53-72-27-17-10-18-28-72)156-126(204)95(63-208)163-127(205)105(68(5)167)164-123(201)84(50-69-21-11-7-12-22-69)145-98(171)60-140-97(170)59-141-109(187)78(36-41-99(172)173)148-121(199)90(56-103(180)181)159-125(203)94(62-166)161-119(197)85(51-70-23-13-8-14-24-70)153-108(186)76(131)29-19-46-138-129(133)134/h7-18,21-28,31-34,58,64-68,76-95,105,165-168,208H,19-20,29-30,35-57,59-63,131H2,1-6H3,(H2,132,169)(H,137,142)(H,140,170)(H,141,187)(H,143,184)(H,144,188)(H,145,171)(H,146,185)(H,147,194)(H,148,199)(H,149,191)(H,150,190)(H,151,193)(H,152,195)(H,153,186)(H,154,196)(H,155,202)(H,156,204)(H,157,200)(H,158,189)(H,159,203)(H,160,192)(H,161,197)(H,162,198)(H,163,205)(H,164,201)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,206,207)(H4,133,134,138)(H4,135,136,139)/t66-,67-,68+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-/m0/s1

InChI Key

OZZREEJGIZDAQJ-JPGBTOIWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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